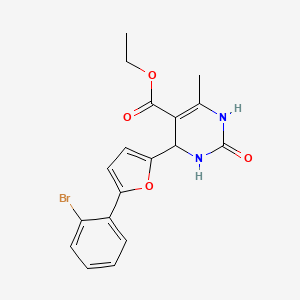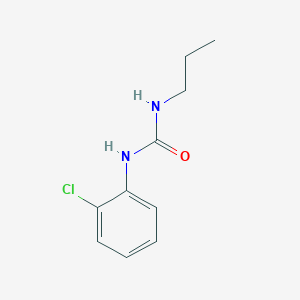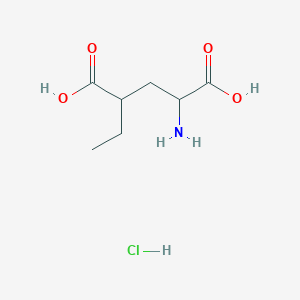
2,4,6-Trinitrophenol--isoquinoline (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,4,6-trinitrophenol–isoquinoline (1/1) involves the reaction of 2,4,6-trinitrophenol with isoquinoline under specific conditions. One common method is to dissolve 2,4,6-trinitrophenol in a suitable solvent, such as ethanol, and then add isoquinoline to the solution. The reaction mixture is stirred at room temperature for several hours to allow the formation of the desired compound. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve larger-scale reactions using similar principles but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
2,4,6-Trinitrophenol–isoquinoline (1/1) undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can undergo oxidation reactions, leading to the formation of different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as sodium borohydride or catalytic hydrogenation. This reaction can yield compounds with different functional groups and properties.
Substitution: The aromatic rings in both 2,4,6-trinitrophenol and isoquinoline can undergo electrophilic substitution reactions. For example, nitration, sulfonation, and halogenation reactions can introduce new substituents onto the aromatic rings.
Condensation: The compound can participate in condensation reactions with other molecules, forming larger and more complex structures.
科学研究应用
2,4,6-Trinitrophenol–isoquinoline (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for developing new synthetic methodologies.
Biology: Researchers study the biological activity of this compound to understand its potential effects on living organisms. It may have applications in drug discovery and development, particularly in designing new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored for developing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for studying its effects on diseases and medical conditions.
Industry: In industrial applications, 2,4,6-trinitrophenol–isoquinoline (1/1) is used in the production of dyes, explosives, and other chemical products. Its unique properties make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 2,4,6-trinitrophenol–isoquinoline (1/1) involves its interaction with molecular targets and pathways in biological systems. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, affecting various biological processes.
Isoquinoline, on the other hand, can interact with specific receptors and enzymes in the body, modulating their activity. The combination of these two compounds may result in synergistic effects, enhancing their overall biological activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
2,4,6-Trinitrophenol–isoquinoline (1/1) can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatic explosives, but TNT has a different structure and properties. TNT is widely used in military and industrial applications, while 2,4,6-trinitrophenol–isoquinoline (1/1) has more specialized uses.
2,4-Dinitrophenol: This compound is similar to 2,4,6-trinitrophenol but with one less nitro group. It has different chemical and biological properties and is used in various industrial and research applications.
Quinoline: Isoquinoline is structurally related to quinoline, but they have different chemical properties and reactivity. Quinoline is used in the synthesis of various pharmaceuticals and agrochemicals.
属性
CAS 编号 |
24171-66-2 |
|---|---|
分子式 |
C15H10N4O7 |
分子量 |
358.26 g/mol |
IUPAC 名称 |
isoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H7N.C6H3N3O7/c1-2-4-9-7-10-6-5-8(9)3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-7H;1-2,10H |
InChI 键 |
KGFTWQDCCXTVBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=NC=CC2=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)

![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)

![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)



